Buclizine dihydrochloride, also known as Longifene, is a piperazine derivative classified as an antihistamine. [, , , , ] While primarily recognized for its antihistaminic properties, it has also been the subject of scientific research exploring its analytical chemistry and potential applications in other fields.
Buclizine dihydrochloride is classified as an antihistamine, specifically targeting the histamine H1 receptor. It also exhibits anticholinergic properties, making it effective in reducing symptoms related to motion sickness. The chemical formula for buclizine dihydrochloride is with a molecular weight of approximately 433.028 g/mol . Its CAS number is 82-95-1, and it is known by various synonyms, including buclizina and buclizinum .
The synthesis of buclizine dihydrochloride typically involves several steps, starting from the piperazine core. One common method includes:
Buclizine dihydrochloride features a complex molecular structure characterized by:
The structural formula can be represented as follows:
Buclizine dihydrochloride participates in various chemical reactions relevant to its pharmacological activity:
Buclizine exerts its pharmacological effects primarily through:
The physical and chemical properties of buclizine dihydrochloride include:
Buclizine dihydrochloride is utilized in various scientific and medical applications:
Buclizine dihydrochloride emerged as a piperazine-derived antihistamine following its synthesis in the 1950s. Initially approved by the FDA in 1957 and manufactured by Stuart Pharmaceuticals, it targeted histamine H1 receptors and exhibited muscarinic acetylcholine receptor M1 antagonism. This dual mechanism underpinned its clinical utility in managing allergic conditions, motion sickness, and vertigo by suppressing labyrinth excitability and vestibular stimulation. Unlike many antihistamines of its era, buclizine demonstrated distinct antiemetic and antivertigo properties attributed to its central anticholinergic effects. Its approval preceded rigorous modern clinical trial standards, with early applications focusing on nausea/vomiting during pregnancy and migraine attacks—though evidence for the latter remained limited [1] [4].
Table 1: Primary vs. Repurposed Indications of Buclizine Dihydrochloride
Era | Primary Indications | Mechanistic Basis | Clinical Evidence Level |
---|---|---|---|
1950s–1970s | Motion sickness, Vertigo, Allergies | H1 receptor antagonism, Anticholinergic activity | Case reports, Small trials |
Post-1980s | Pediatric appetite stimulation | Unknown (serotonergic modulation hypothesized) | Non-peer-reviewed studies |
By the 1980s, buclizine dihydrochloride underwent an unvalidated repositioning as a pediatric appetite stimulant, particularly in syrup formulations. Pharmaceutical campaigns promoted weight-gain benefits despite a lack of robust evidence. A critical PubMed analysis revealed no indexed studies supporting this indication in over 40 years, with reliance on three methodologically flawed trials published between 1968–1991. Notably, Dhoble and Phadke’s 1991 study claimed efficacy but was non-peer-reviewed and underpowered [2].
The drug’s adoption for appetite stimulation coincided with commercial transfers between companies, amplifying marketing efforts. This shift ignored fundamental questions: the medical necessity of appetite stimulants in children without failure-to-thrive diagnoses, and the absence of mechanistic justification for orexigenic effects. Unlike cyproheptadine—a structurally distinct antihistamine with documented serotonin receptor antagonism linked to appetite modulation—buclizine’s weight-gain claims lacked pharmacodynamic rationale [2] [8] [9].
Buclizine’s ambiguous regulatory status complicates its distribution. Key challenges include:
Table 2: Global Regulatory Status of Buclizine Formulations (2023)
Region | Approved Indications | Appetite Stimulant Status | Market Share (%) |
---|---|---|---|
North America | Antiemetic, Antivertigo | Off-label, not endorsed | 35 |
Asia Pacific | Allergies, Appetite stimulation | Marketed without validation | 30 |
Europe | Motion sickness | Not approved | 20 |
Latin America | Limited availability | Variable | 8 |
Table 3: Buclizine Salt Forms and Properties
Salt Form | Chemical Formula | Crystal Structure | Stability Concerns |
---|---|---|---|
Dihydrochloride (raw material) | C₂₈H₃₇Cl₃N₂ | Undetermined | Converts to monohydrochloride |
Monohydrochloride monohydrate | C₂₈H₃₅ClN₂·HCl·H₂O | Orthorhombic (Pna2₁) | Hydrate formation alters dissolution |
Anhydrous monohydrochloride | C₂₈H₃₅ClN₂·HCl | Orthorhombic (Pca2₁) | Hygroscopicity risks |
The compound’s trajectory exemplifies how historical regulatory gaps permit indication creep without evidence. Ongoing market expansion—projected to reach $250 million by 2033—underscores the urgency for standardized re-evaluation of its therapeutic claims [3] [10].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6